N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F4NO3S and its molecular weight is 363.33. The purity is usually 95%.
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Scientific Research Applications
Directed Metalation and Synthetic Applications
Sulfonamides, including compounds structurally related to N-(2-(4-fluorophenoxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide, serve as powerful Directed Metalation Groups (DMGs) in organic synthesis. Their application in Directed ortho Metalation (DoM) methodology has opened vast possibilities for arylsulfonamides, particularly in heterocyclic synthesis, demonstrating their utility in creating complex organic structures through metalation. This approach facilitates the preparation of various heterocyclic compounds and enables concomitant rearrangements and novel synthesis pathways, thereby enriching synthetic chemistry with new tools and methodologies (Familoni, 2002).
Polymorphism in Aromatic Sulfonamides
The study of polymorphism in aromatic sulfonamides, particularly those with fluorine groups, has revealed significant insights into the effects of fluorine on the polymorphic behaviors of these compounds. Research indicates that fluorine substitution can induce polymorphism or pseudopolymorphism, which has implications for the design and development of materials with specific crystallographic properties. This knowledge is critical in materials science, especially in the pharmaceutical industry, where polymorphism can affect the bioavailability and stability of drugs (Terada et al., 2012).
Fluorophores for Zinc(II) Detection
Compounds within the sulfonamide family have been explored for their potential in developing fluorophores for Zinc(II) detection. Zinc(II) specific fluorophores are crucial for studying intracellular Zn2+ due to their strong fluorescence when bound to Zn2+. This application is particularly relevant in biological and chemical research where monitoring and quantifying zinc ions are necessary for understanding various biochemical processes (Kimber et al., 2001).
Mn2+ Complexes with pH-Responsive Relaxivity
Sulfonamide groups have been integrated into ligands to produce Mn2+ complexes with pH-dependent relaxivity, an innovative approach for magnetic resonance imaging (MRI) contrast agents. These complexes offer a pH-dependent relaxivity response, making them promising candidates for more accurately diagnosing and monitoring physiological and pathological processes through MRI (Uzal-Varela et al., 2020).
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO3S/c16-11-5-7-12(8-6-11)23-10-9-20-24(21,22)14-4-2-1-3-13(14)15(17,18)19/h1-8,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJJLEOAARLYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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